11β-ヒドロキシエチオコランロン

概要

説明

11β-ヒドロキシエチオコランロンは、副腎ステロイド生成の代謝産物であり、内分泌学研究において重要な役割を果たしています。 コルチゾールの代謝産物であり、ステロイド分解に関与する酵素経路を調査するためのマーカーとして役立ちます 。 この化合物は、強力なアンドロゲンと不活性な前駆体を含む11-オキシアンドロゲンファミリーの一部です .

科学的研究の応用

11β-ヒドロキシエチオコランロンは、以下を含むさまざまな科学研究に応用されています。

作用機序

11β-ヒドロキシエチオコランロンは、特定の分子標的や経路と相互作用することによってその効果を発揮します。

類似の化合物:

- アンドロステロン

- エピアンドロステロン

- エピエチオコランロン

- エチオコランロングルクロン酸

比較: 11β-ヒドロキシエチオコランロンは、11β位に特異的な水酸化を持っているため、他の類似化合物とは異なります。 この水酸化は、免疫調節における役割やGABA A受容体との相互作用など、異なる生物学的活性を付与します .

生化学分析

Biochemical Properties

11beta-Hydroxyetiocholanolone interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the regulation of glucocorticoids, which are important regulators in the metabolism of carbohydrates, lipids, and proteins

Cellular Effects

The effects of 11beta-Hydroxyetiocholanolone on cells and cellular processes are complex and multifaceted. It has been associated with conditions such as virilization, hypertension, and significant final height impairment . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 11beta-Hydroxyetiocholanolone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the synthesis of cortisol from cholesterol by the adrenal cortex . The exact mechanism of action is still being researched.

Dosage Effects in Animal Models

The effects of 11beta-Hydroxyetiocholanolone can vary with different dosages in animal models. Studies have shown that it can cause conditions like virilization and hypertension

Metabolic Pathways

11beta-Hydroxyetiocholanolone is involved in various metabolic pathways. It interacts with enzymes and cofactors in the process of cortisol synthesis . The effects on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

The transport and distribution of 11beta-Hydroxyetiocholanolone within cells and tissues involve various transporters and binding proteins. It is involved in the regulation of glucocorticoids, which play a role in the metabolism of carbohydrates, lipids, and proteins .

準備方法

合成経路と反応条件: 11β-ヒドロキシエチオコランロンは、シトクロムP450 11β-ヒドロキシラーゼ(CYP11B1)の作用によってコルチゾールから合成することができます。 この酵素はコルチゾールの水酸化を触媒し、11β-ヒドロキシエチオコランロンの形成につながります .

工業生産方法: 11β-ヒドロキシエチオコランロンの工業生産には、副腎からコルチゾールを抽出・精製し、続いてCYP11B1を用いて酵素変換を行います。 このプロセスは、最終生成物の高収率と純度を確保するために最適化されています .

3. 化学反応解析

反応の種類: 11β-ヒドロキシエチオコランロンは、以下を含むさまざまな化学反応を起こします。

酸化: 11-オキソエチオコランロンへの変換。

還元: 11β-ヒドロキシアンドロステロンの形成。

置換: 11β位の水酸基に関与する反応.

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水溶媒中での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

生成される主要な生成物:

酸化: 11-オキソエチオコランロン。

還元: 11β-ヒドロキシアンドロステロン。

置換: さまざまなハロゲン化誘導体.

化学反応の分析

Types of Reactions: 11β-Hydroxy Etiocholanolone undergoes various chemical reactions, including:

Oxidation: Conversion to 11-oxo-etiocholanolone.

Reduction: Formation of 11β-hydroxy-androsterone.

Substitution: Reactions involving the hydroxyl group at the 11β position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: 11-oxo-etiocholanolone.

Reduction: 11β-hydroxy-androsterone.

Substitution: Various halogenated derivatives.

類似化合物との比較

- Androsterone

- Epiandrosterone

- Epietiocholanolone

- Etiocholanolone glucuronide

Comparison: 11β-Hydroxy Etiocholanolone is unique due to its specific hydroxylation at the 11β position, which distinguishes it from other similar compounds. This hydroxylation confers distinct biological activities, such as its role in immune modulation and its interaction with the GABA A receptor .

生物活性

11beta-Hydroxyetiocholanolone (11β-OH-Et) is a significant metabolite in the adrenal steroidogenesis pathway, primarily derived from cortisol and 11β-hydroxyandrostenedione. This compound has garnered attention due to its role in hormonal regulation, stress response, and various health conditions. This article explores the biological activity of 11β-OH-Et, including its metabolic pathways, physiological implications, and relevant research findings.

Metabolic Pathways

11β-OH-Et is produced through the enzymatic action of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts cortisone to cortisol and also catalyzes the conversion of 11β-hydroxyandrostenedione to 11β-OH-Et. The synthesis of 11β-OH-Et can be influenced by various factors, including hormonal stimuli (e.g., adrenocorticotropic hormone or ACTH), body mass index (BMI), and insulin resistance .

Key Enzymatic Reactions

- Cortisol to 11β-OH-Et : Cortisol can be converted into 11β-OH-Et through pathways involving 11β-HSD enzymes.

- Androstenedione to 11β-OH-Et : The conversion of 11β-hydroxyandrostenedione to 11β-OH-Et is significant in the context of androgen metabolism.

Physiological Roles

The biological activity of 11β-OH-Et encompasses several physiological functions:

- Hormonal Regulation : As an androgen metabolite, elevated levels of 11β-OH-Et may indicate increased androgen production or exogenous androgen use. It serves as a marker for assessing adrenal function and hormonal balance .

- Stress Response : Studies have shown that levels of 11β-OH-Et rise significantly following stressors such as ACTH administration, indicating its role in the body's response to stress. It has been observed that this metabolite exhibits a more pronounced increase compared to other glucocorticoids post-stressor exposure .

- Immune Modulation : There is emerging evidence suggesting that 11β-OH-Et may influence immune system responses, although this area requires further investigation .

Case Studies and Clinical Observations

-

Stress Response Assessment :

A study evaluated the fecal glucocorticoid metabolites (FGCM) in meerkats following ACTH challenges. The results indicated that the assay for 11β-OH-Et was more sensitive than others in detecting changes in FGCM levels, highlighting its potential utility in monitoring stress responses in wildlife . -

Comparative Analysis in Pediatric Populations :

Research involving children with cystic fibrosis showed altered urinary excretion patterns of glucocorticoid metabolites, including a significant reduction in cortisol metabolites compared to healthy controls. This study underscored the importance of understanding steroid metabolism variations in different health conditions . -

Autism Spectrum Disorder (ASD) :

Investigations into boys with ASD revealed alterations in steroid hormone levels, particularly increased androgens such as 11β-OH-Et. This finding suggests potential links between steroidogenesis and behavioral conditions .

Table 1: Enzymatic Pathways Involved in the Metabolism of Cortisol and Androgens

| Enzyme | Substrate | Product |

|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Cortisol | Cortisone |

| 11β-Hydroxyandrostenedione | 11beta-Hydroxyetiocholanolone | |

| Testosterone | 11beta-Hydroxytestosterone | |

| Androstenedione | 11beta-Hydroxyandrostenedione |

Table 2: Response Patterns of FGCM Post-ACTH Challenge

| Time Post-ACTH (hours) | FGCM Level (ng/g) | Peak Increase (Fold Change) |

|---|---|---|

| 0 | Baseline | - |

| 25 | Elevated | 13.6 |

| 48 | Decreased | - |

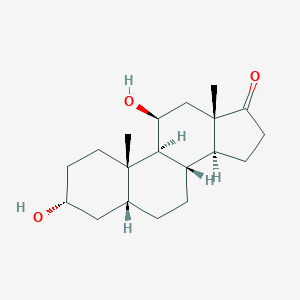

特性

IUPAC Name |

(3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXFHVWJOVNKQK-DLAZEALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861589 | |

| Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-26-4 | |

| Record name | 11β-Hydroxyetiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=739-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 53897 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXYETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B865164G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 11β-Hydroxyetiocholanolone relevant in the context of doping control in athletes?

A1: 11β-Hydroxyetiocholanolone is a key metabolite of adrenosterone, a steroid hormone investigated for its potential performance-enhancing effects. [] Research indicates that adrenosterone administration leads to substantially increased urinary excretion of 11β-Hydroxyetiocholanolone. [] This finding, along with specific concentration thresholds and metabolic ratios, is being explored as a potential screening criterion for adrenosterone misuse in athletes. []

Q2: Beyond doping control, is 11β-Hydroxyetiocholanolone relevant in other clinical contexts?

A2: Yes, 11β-Hydroxyetiocholanolone, alongside other 11-oxygenated androstane conjugates, is found in elevated concentrations in the urine of patients with decreased kidney function. [] This suggests a potential role of these metabolites as biomarkers for monitoring kidney function decline. [] Further research is needed to solidify this link and explore potential applications.

Q3: How does the metabolism of corticosteroids in sows relate to 11β-Hydroxyetiocholanolone?

A3: While 11β-Hydroxyetiocholanolone itself is not directly discussed in the sow study, the research highlights the metabolic pathways of corticosteroids. [] It demonstrates that corticosteroid metabolism in sows, similar to humans, results in various metabolites, including those in the 11-ketoetiocholanolone - 11β-hydroxyetiocholanolone chromatographic region. [] This suggests potential similarities in steroid metabolism across species and highlights the complexity of these metabolic pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。